![molecular formula C22H16F4N4O2S B2808645 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-15-4](/img/structure/B2808645.png)
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step reactions. While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved designing and creating a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the trifluoromethylthio group might undergo reactions with NBS (N-Bromosuccinimide), NIS (N-Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Scientific Research Applications
Molecular and Crystal Structure Insights
Research has demonstrated the significant role of hydrogen bonding and pi-pi stacking interactions in determining the molecular and crystal structures of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These interactions facilitate the formation of diverse structural motifs such as chains and sheets within the crystal lattice, indicating the potential for fine-tuning molecular assembly and packing through minor modifications of the molecular structure (Jorge Trilleras et al., 2009).
Synthetic Advances
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including those with structural similarities to the compound of interest, has been achieved through various methods. These synthetic approaches have enabled the generation of compounds with diverse substitutions, showcasing the versatility of pyrimido[4,5-d]pyrimidine frameworks for chemical modification. This flexibility is crucial for the development of new materials and potential therapeutic agents, as it allows for the systematic exploration of structure-activity relationships (W. Hamama et al., 2012).
Biological Activity
While the specific compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione itself is not detailed in terms of biological activity within the provided research, related structures have demonstrated a range of biological effects. This includes effective inhibition against certain cancer cell lines, suggesting potential for further investigation into therapeutic applications (Ju Liu et al., 2016).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds. For instance, it could be tested for kinase inhibitory activity, given the known CDK2 inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives . Additionally, the compound could be further derivatized to explore the structure-activity relationships within this class of compounds.
properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N4O2S/c1-29-18-16(20(31)30(2)21(29)32)19(28-17(27-18)13-5-9-15(23)10-6-13)33-11-12-3-7-14(8-4-12)22(24,25)26/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUVKEMKQKYTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
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